molecular formula C16H14BrClN2O4 B6032030 N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide

N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide

Cat. No. B6032030
M. Wt: 413.6 g/mol
InChI Key: OWGDDILZAARALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide, also known as BCA-MB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BCA-MB has been found to exhibit anti-tumor properties, making it a promising candidate for cancer treatment.

Mechanism of Action

The exact mechanism of action of N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in tumor growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, this compound has been found to exhibit antioxidant and anti-inflammatory effects. This compound has also been shown to inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide is its relatively low toxicity, making it a safer alternative to other anti-tumor agents. However, this compound has a low solubility in water, which can limit its effectiveness in certain experiments.

Future Directions

Further research is needed to fully understand the mechanism of action of N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide and its potential as a therapeutic agent. Future studies could explore the use of this compound in combination with other anti-tumor agents to enhance its effectiveness. Additionally, the development of more efficient synthesis methods for this compound could improve its accessibility for research purposes.

Synthesis Methods

The synthesis of N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide involves the reaction of 2-methoxybenzohydrazide with 2-bromo-4-chlorobenzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization.

Scientific Research Applications

N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide has been extensively studied for its anti-tumor properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and liver cancer cells. In vivo studies have also demonstrated the anti-tumor effects of this compound, with significant tumor growth inhibition observed in mouse models.

properties

IUPAC Name

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O4/c1-23-13-5-3-2-4-11(13)16(22)20-19-15(21)9-24-14-7-6-10(18)8-12(14)17/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGDDILZAARALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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